molecular formula C18H28N2O B5740851 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide

Cat. No. B5740851
M. Wt: 288.4 g/mol
InChI Key: GHBVWINBXUTERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as Tinuvin 765, is a UV stabilizer that is widely used in various applications such as coatings, plastics, and adhesives. This compound acts as a radical scavenger and prevents the degradation of polymers by UV radiation.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves its ability to act as a radical scavenger. When exposed to UV radiation, polymers undergo a process of photodegradation that generates free radicals. These free radicals can react with other molecules in the polymer and cause chain scission, cross-linking, and other forms of degradation. This compound reacts with these free radicals and neutralizes them, preventing further degradation.
Biochemical and Physiological Effects
There are no known biochemical or physiological effects of this compound in living organisms. This compound is not intended for use in pharmaceuticals or food products and is primarily used in industrial applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its effectiveness in preventing the degradation of polymers by UV radiation. This compound can be used to improve the durability and longevity of various materials, including coatings, plastics, and adhesives. However, one limitation of using this compound is its potential toxicity and environmental impact. As with any chemical, proper safety measures should be taken when handling and disposing of this compound.

Future Directions

There are several future directions for research on 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another direction is the exploration of new applications for this compound, such as in the field of renewable energy. Additionally, further studies on the toxicity and environmental impact of this compound are needed to ensure its safe use in industrial applications.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2,5-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinol in the presence of acetic anhydride. The reaction is followed by the addition of benzoyl chloride to the mixture. The product is then purified by recrystallization to obtain a white crystalline solid.

Scientific Research Applications

2,5-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been extensively studied for its UV stabilizing properties in various applications. It has been found to be effective in preventing the degradation of polymers by UV radiation, which can lead to discoloration, cracking, and loss of mechanical properties. This compound has been used in the formulation of coatings, plastics, and adhesives to improve their durability and longevity.

properties

IUPAC Name

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-12-7-8-13(2)15(9-12)16(21)19-14-10-17(3,4)20-18(5,6)11-14/h7-9,14,20H,10-11H2,1-6H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBVWINBXUTERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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